molecular formula C15H13ClN4O3S2 B11414413 5-chloro-2-(ethylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11414413
M. Wt: 396.9 g/mol
InChI Key: IZPMVBCFLMZWOR-UHFFFAOYSA-N
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Description

5-CHLORO-2-(ETHANESULFONYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-(ETHANESULFONYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the benzothiazole group and other functional groups. Common reagents and catalysts used in these reactions include chlorinating agents, sulfonylating agents, and various organic solvents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing ethylsulfonyl group.

    Reduction: Reduction reactions could target the nitro or carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially at the chlorine atom or the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, altering their activity, and thereby modulating biochemical pathways. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-2-(METHANESULFONYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-2-(ETHANESULFONYL)-N-(1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The unique combination of functional groups in 5-CHLORO-2-(ETHANESULFONYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE may confer distinct chemical reactivity and biological activity compared to similar compounds. Its specific structure could result in unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13ClN4O3S2

Molecular Weight

396.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C15H13ClN4O3S2/c1-3-25(22,23)15-17-7-9(16)12(19-15)13(21)20-14-18-10-5-4-8(2)6-11(10)24-14/h4-7H,3H2,1-2H3,(H,18,20,21)

InChI Key

IZPMVBCFLMZWOR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C)Cl

Origin of Product

United States

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